molecular formula C20H30O3 B1326080 Ethyl 8-(4-butylphenyl)-8-oxooctanoate CAS No. 951888-78-1

Ethyl 8-(4-butylphenyl)-8-oxooctanoate

Cat. No. B1326080
M. Wt: 318.4 g/mol
InChI Key: GLHOFOOZJAXPJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of catalysts. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was achieved through a Knoevenagel condensation reaction, utilizing 4-chlorobenzaldehyde and ethyl acetoacetate with piperidine and trifluoroacetic acid as catalysts under reflux conditions . This method could potentially be adapted for the synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of organic compounds. The molecular structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was determined using this method, revealing its crystal system and space group . Similarly, the structure of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was also elucidated by X-ray diffraction analysis . These studies highlight the importance of crystallography in understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for the analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate.

Chemical Reactions Analysis

The reactivity of organic compounds can be inferred from their behavior in various chemical reactions. For instance, compound 4 in paper showed reactivity towards a range of reagents, forming different products under mild conditions. This suggests that Ethyl 8-(4-butylphenyl)-8-oxooctanoate may also exhibit diverse reactivity patterns, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The crystal structure of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate showed weak intermolecular C—H⋯O hydrogen bonding, which can affect its melting point, solubility, and stability . Similarly, the analysis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate would involve studying its intermolecular interactions and how they influence its properties.

Scientific Research Applications

Synthetic Applications

Ethyl 8-(4-butylphenyl)-8-oxooctanoate and related compounds have been explored for their utility in synthetic chemistry. For instance, the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates involved the use of ethyl 2,4-dioxooctanoate. This process highlighted a reversal in regioselectivity, offering insights into synthetic strategies and structural assignments within heterocyclic chemistry (Ashton & Doss, 1993). Similarly, studies on the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone utilized ethyl 2-hydroxy-3-oxooctanoate, demonstrating high diastereoselectivity and enantioselectivity in the reduction process, which is crucial for generating complex organic molecules (Fadnavis, Vadivel, & Sharfuddin, 1999).

Catalysis and Material Science

In material science and catalysis, the Michael addition of β-keto esters to 3-buten-2-one was facilitated by a pentacoordinate organosilicate, where ethyl 2-oxo-1-cyclohexanecarboxylate and related compounds played a significant role. This research contributes to the understanding of catalytic processes and the synthesis of complex organic frameworks (Tateiwa & Hosomi, 2001).

Enzymatic Reduction Studies

The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system offers insights into biocatalysis. This study highlights the potential of microbial aldehyde reductase in asymmetric reductions, contributing to green chemistry and sustainable chemical processes (Shimizu et al., 1990).

Organic Synthesis and Functional Materials

Research on azo polymers for reversible optical storage showcases the interdisciplinary applications of related compounds. The study involved nitrophenyl derivatives and investigated the cooperative motion of polar side groups in amorphous polymers, which is pertinent to the development of advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. For example, if it has a particularly pleasant smell, it could be investigated for use in perfumes or food flavorings .

properties

IUPAC Name

ethyl 8-(4-butylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHOFOOZJAXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-butylphenyl)-8-oxooctanoate

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